N-(1,3,4-thiadiazol-2-yl)picolinamide
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Overview
Description
N-(1,3,4-thiadiazol-2-yl)picolinamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-(1,3,4-thiadiazol-2-yl)picolinamide typically involves the reaction of picolinamide with 1,3,4-thiadiazole derivatives. One common method involves the reaction of picolinamide with 2-chloro-1,3,4-thiadiazole in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction is usually carried out at room temperature for several hours, followed by purification to obtain the desired product.
Chemical Reactions Analysis
N-(1,3,4-thiadiazol-2-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)picolinamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes or receptors, leading to its antimicrobial and antinociceptive effects . The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with the synthesis of essential biomolecules in microorganisms, thereby inhibiting their growth .
Comparison with Similar Compounds
N-(1,3,4-thiadiazol-2-yl)picolinamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine: Known for its antimicrobial properties.
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Studied for its potential as an antinociceptive agent.
N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Investigated for its anticancer properties.
Properties
Molecular Formula |
C8H6N4OS |
---|---|
Molecular Weight |
206.23 g/mol |
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6N4OS/c13-7(6-3-1-2-4-9-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) |
InChI Key |
QGCRRKCTNZMIBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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